1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule that contains a furan ring, a phenol group, and a pyrazoline ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Phenol is an aromatic organic compound with the molecular formula C6H5OH. Pyrazoline is a class of organic compounds with the formula (R1R2C=NR3)2CH2.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The furan ring, phenol group, and pyrazoline ring would all contribute to the overall structure .Scientific Research Applications
Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity
A novel series of pyrazole derivatives, closely related to the compound of interest, were synthesized and assessed for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study found that variations in the electron-withdrawing and donating groups on the compounds significantly affected their antibacterial potency. Molecular docking analyses using Auto Dock 4.2.1 revealed binding interactions of these compounds with bacterial proteins, suggesting their potential as bioactive compounds against gram-positive and gram-negative bacteria (Khumar, Ezhilarasi, & Prabha, 2018).
Synthesis and Biological Evaluation of Chalcones and Acetyl Pyrazoline Derivatives as Antitubercular Agents
Research into the synthesis of 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone derivatives has been conducted, with a focus on their antimicrobial properties, including antibacterial, antifungal, and antitubercular activities. This study showcases the potential of such compounds in the development of new antitubercular agents, demonstrating the broad applicability of pyrazole derivatives in addressing infectious diseases (Bhoot, Khunt, & Parekh, 2011).
Oxidant and Transition-Metal-Free Photoinduced Direct Oxidative Annulation
A groundbreaking method for the oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones was developed, enabling the synthesis of highly functionalized polyheterocyclic derivatives without the need for transition metals and oxidants. This approach not only illustrates the chemical versatility of furan derivatives but also emphasizes the potential for creating complex molecules through environmentally friendly chemistry (Zhang et al., 2017).
Microwave Assisted Synthesis, Biological Evaluation, and Docking Studies of Novel Pyrazoline Derivatives
This study highlights the synthesis of novel pyrazoline derivatives under microwave irradiation, leading to higher yields and reduced reaction times compared to conventional methods. The compounds exhibited significant antiinflammatory and antibacterial activities, underlining the potential of microwave-assisted synthesis in accelerating the development of new pharmaceuticals. In silico docking studies further supported the biological evaluations, suggesting these compounds could serve as templates for antiinflammatory drug development (Ravula et al., 2016).
Mechanism of Action
Target of Action
Furan derivatives are known to have a wide range of biological and pharmacological properties , suggesting that they may interact with multiple targets.
Mode of Action
Furan derivatives are known to exhibit a variety of therapeutic benefits, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects . These effects suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of therapeutic benefits associated with furan derivatives , it is likely that this compound influences multiple biochemical pathways.
Pharmacokinetics
It’s important to note that boronic acids and their esters, which are structurally similar to this compound, are only marginally stable in water . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.
Result of Action
The wide range of therapeutic benefits associated with furan derivatives suggests that this compound may have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability in water could affect its bioavailability . Additionally, the compound’s photoreactivity could also be influenced by environmental factors such as light exposure .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)17-14(11-4-6-12(19)7-5-11)9-13(16-17)15-3-2-8-20-15/h2-8,14,19H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHYYXSQNAROFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.